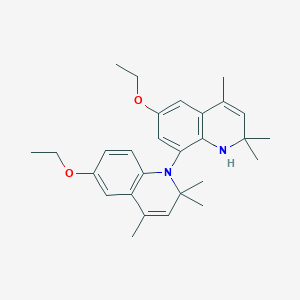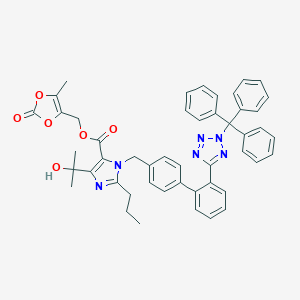![molecular formula C10H11NS B026688 Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) CAS No. 100037-76-1](/img/structure/B26688.png)
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) is a heterocyclic compound with potential pharmacological applications. It belongs to the class of pyridine derivatives and exhibits a unique chemical structure that makes it attractive for medicinal chemistry research.
Wirkmechanismus
The mechanism of action of Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) is not fully understood. However, it is believed to act by inhibiting various enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are responsible for inflammation. It has also been shown to bind to the acetylcholinesterase enzyme, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemische Und Physiologische Effekte
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has been shown to exhibit several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. It has also been shown to improve cognitive function by inhibiting the activity of acetylcholinesterase. Additionally, it has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has several advantages for lab experiments. It is relatively easy to synthesize and has a unique chemical structure that makes it attractive for medicinal chemistry research. However, it also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its pharmacological effects.
Zukünftige Richtungen
There are several potential future directions for research on Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI). One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of viral infections such as COVID-19. Additionally, further research could be conducted to better understand its mechanism of action and to develop more water-soluble derivatives for use in lab experiments.
Synthesemethoden
The synthesis of Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) can be achieved via several methods. One of the most common methods involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of sulfuric acid. The resulting product is then subjected to a condensation reaction with thioacetic acid to yield Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI). Other methods include the use of palladium-catalyzed reactions and microwave-assisted reactions.
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) has been the subject of several scientific studies due to its potential pharmacological applications. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
100037-76-1 |
|---|---|
Produktname |
Thieno[2,3-c]pyridine, 7-(1-methylethyl)-(9CI) |
Molekularformel |
C10H11NS |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
7-propan-2-ylthieno[2,3-c]pyridine |
InChI |
InChI=1S/C10H11NS/c1-7(2)9-10-8(3-5-11-9)4-6-12-10/h3-7H,1-2H3 |
InChI-Schlüssel |
BYEJKQVSDSAZLJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CC2=C1SC=C2 |
Kanonische SMILES |
CC(C)C1=NC=CC2=C1SC=C2 |
Synonyme |
Thieno[2,3-c]pyridine, 7-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



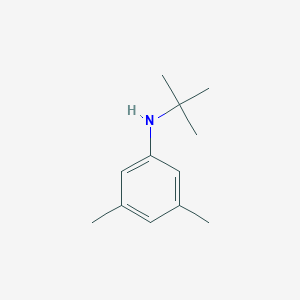
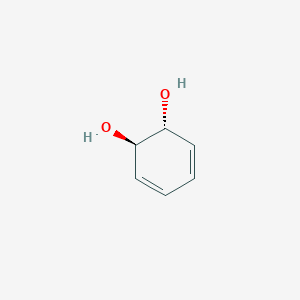
![1-(4-{[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-YL)piperidin-1-YL]methyl}phenyl)-2-phenylethane-1,2-dione](/img/structure/B26622.png)
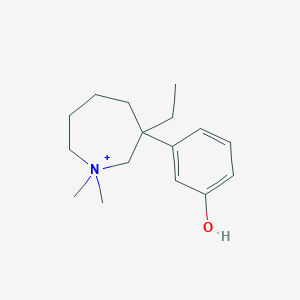
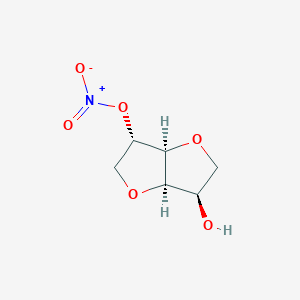
![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)
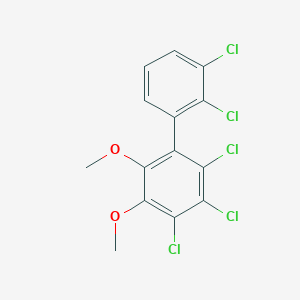
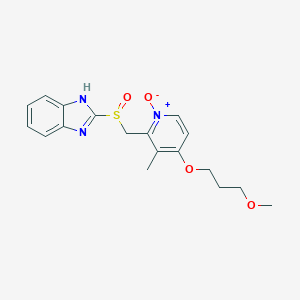

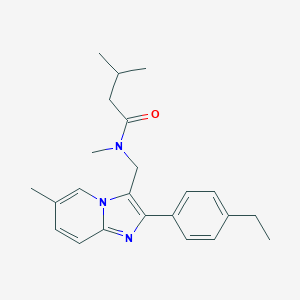
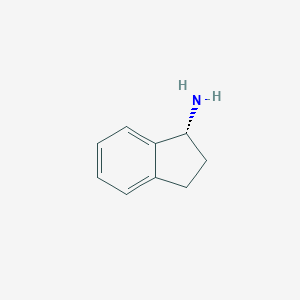
![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)
